![molecular formula C9H10N4OS B4739718 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol](/img/structure/B4739718.png)
2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol
Vue d'ensemble
Description
2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol, also known as PTETE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PTETE belongs to the class of tetrazole-containing compounds that have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from 5-phenyl tetrazole, such as 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol, have shown promising results in antimicrobial studies. For instance, a study conducted by Mohite and Bhaskar (2010) synthesized various substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) Acetohydrazides, demonstrating significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Mohite & Bhaskar, 2010).
Anticholinesterase Activity
The derivatives of 1-phenyl-1H-tetrazol-5-thiol, including 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol, have been evaluated for their anticholinesterase activities. A study by Abu Mohsen et al. (2014) synthesized fourteen different derivatives and tested them for their ability to inhibit acetylcholinesterase. The results indicated that some of these compounds, specifically compounds 2 and 3, were effective in inhibiting acetylcholinesterase, suggesting their potential use in treating disorders like Alzheimer's disease (Abu Mohsen et al., 2014).
Copper-assisted Ring Transformation
In the field of coordination chemistry, 2-(1H-Tetrazol-1-yl)thiazole, a compound related to 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol, has been studied for its interaction with copper(II) ions. Voitekhovich et al. (2019) discovered that this interaction leads to the formation of various copper complexes, demonstrating the utility of tetrazole derivatives in the synthesis of new coordination compounds (Voitekhovich et al., 2019).
Allylic Sulfides Preparation
Takeda et al. (1988) explored the use of 1-phenyl-1H-tetrazol-5-yl derivatives in the preparation of allylic sulfides. Their study focused on the single-step synthesis of these compounds from allylic alcohols, which could be used for carbon-carbon and carbon-sulfur bond formations, indicating their potential application in organic synthesis (Takeda et al., 1988).
Anticandidal Activity and Cytotoxicity
A study by Kaplancıklı et al. (2014) synthesized and evaluated the anticandidal activity of 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives, which are structurally similar to 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol. They found that some of these compounds displayed potent anticandidal properties with weak cytotoxicities, indicating their potential as antifungal agents with minimal adverse effects on human cells (Kaplancıklı et al., 2014).
Photophysical Properties in Organic Dyes
Kumbar et al. (2018) conducted a study on novel coumarin pyrazoline moieties combined with tetrazoles, which are related to the 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol structure. They found that these compounds exhibited significant photophysical properties, suggesting their potential application in photonic and electronic devices. The study highlighted the importance of tetrazole derivatives in enhancing the properties of organic dyes (Kumbar et al., 2018).
Photochemistry of Tetrazolyl Ethanol
A study by Ismael et al. (2010) focused on the photochemistry of 1-(tetrazol-5-yl)ethanol, a compound structurally related to 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol. The research revealed unique photochemical behaviors of tetrazolyl ethanol, contributing to the understanding of the photochemical properties of tetrazole derivatives. This study suggests potential applications in photochemistry and photophysics (Ismael et al., 2010).
Semipreparative Enantioresolution
In a study by Ianni et al. (2020), the focus was on the enantioresolution of phenylethanolic-azole derivatives, including structures similar to 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol. This research highlights the significance of these compounds in the field of stereoselective synthesis, which is crucial for producing enantiomerically pure pharmaceuticals (Ianni et al., 2020).
Propriétés
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-6-7-15-9-10-11-12-13(9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXWXSCRSWAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4739637.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4739642.png)
![N,N-diethyl-9-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4739650.png)
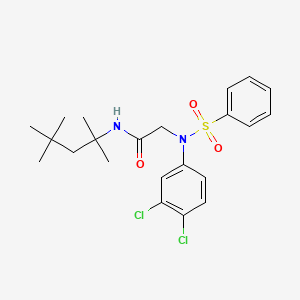
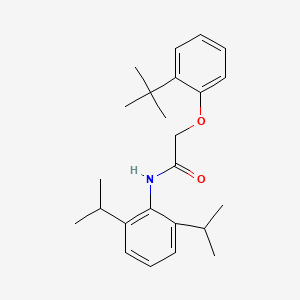
![1-[(4-sec-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4739671.png)
![1-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4739678.png)
![3-cyclopropyl-4-(difluoromethyl)-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4739686.png)
![methyl 3-chloro-6-({[2-(phenylacetyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4739695.png)
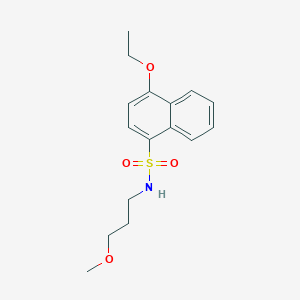
![methyl 2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4739722.png)
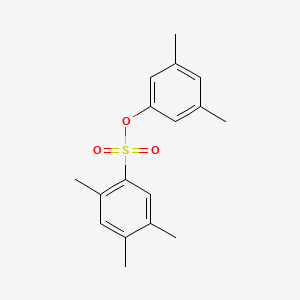
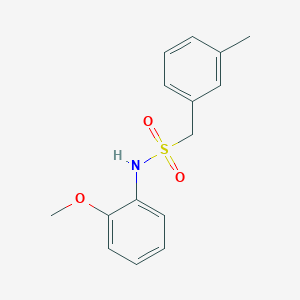
![4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4739740.png)